molecular formula C14H23N3 B11877286 4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine CAS No. 87498-58-6

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine

Cat. No.: B11877286
CAS No.: 87498-58-6
M. Wt: 233.35 g/mol
InChI Key: NIGQXJIPIUMGDP-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine is a chemical compound with the CAS Number 87498-58-6 and a molecular formula of C14H23N3 . It features a 1,4-diazepane ring system substituted with a methyl group and an N-(1-phenylethyl)amine moiety . The compound is provided with high purity for research applications. As a diazepane derivative, it may be of interest in various early-stage research areas, including medicinal chemistry for the synthesis of novel molecules, as a building block in chemical synthesis, or as a standard in analytical studies. Researchers can utilize its structural data, including the SMILES string (CC(C1=CC=CC=C1)NN2CCCN(CC2)C) and the InChI Key (NIGQXJIPIUMGDP-UHFFFAOYSA-N), for computational modeling, database registration, and compound identification . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

87498-58-6

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine

InChI

InChI=1S/C14H23N3/c1-13(14-7-4-3-5-8-14)15-17-10-6-9-16(2)11-12-17/h3-5,7-8,13,15H,6,9-12H2,1-2H3

InChI Key

NIGQXJIPIUMGDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NN2CCCN(CC2)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reactants : Trichloroketone (1 equiv.), diamine (5 equiv.)

  • Solvent : Acetic acid

  • Catalyst : Sodium dichromate dihydrate (NaCr₂O₇·2H₂O, 1.2 equiv.) and sulfuric acid (2 equiv.)

  • Temperature : 5°C (initial), followed by ambient stirring

  • Purification : Silica column chromatography (ethyl acetate to 10% MeOH/ethyl acetate gradient)

  • Yield : 85%

Mechanism:

  • Oxidation : The trichloroketone undergoes chromic acid-mediated oxidation to generate a reactive electrophilic intermediate.

  • Nucleophilic Attack : The diamine attacks the electrophilic center, facilitating cyclization.

  • Rearomatization : Elimination of water yields the diazepane ring.

Reductive Alkylation for N-(1-Phenylethyl) Substitution

The N-(1-phenylethyl) group is introduced via reductive alkylation, adapting methods from phenylenediamine synthesis.

Protocol:

  • Reactants : 4-Methyl-1,4-diazepan-1-amine (1 equiv.), acetophenone (1.2 equiv.)

  • Catalyst : Raney nickel (5% w/w)

  • Solvent : Toluene (0.8–3 L/kg substrate)

  • Conditions : Hydrogen gas (1–3 atm), 50–90°C

  • Key Step : Distillation of toluene to remove water and shift equilibrium toward imine formation.

  • Yield : >96% purity after hydrogenation.

Optimization Insights:

  • Incomplete Conversion : Limiting conversion to 50–90% minimizes byproducts like over-alkylated species.

  • Solvent Role : Toluene acts as a water scavenger, enhancing imine intermediate stability.

Regioselective Methylation at the 4-Position

Methylation of the diazepane nitrogen is achieved using methyl iodide under basic conditions.

Procedure:

  • Substrate : 1,4-Diazepan-1-amine (1 equiv.)

  • Alkylating Agent : Methyl iodide (1.5 equiv.)

  • Base : Potassium carbonate (2 equiv.)

  • Solvent : Acetonitrile

  • Temperature : Reflux (82°C), 12 hours

  • Workup : Aqueous extraction, drying (MgSO₄), and vacuum distillation.

  • Yield : 78–82%.

Challenges:

  • Regioselectivity : The 4-position is favored due to steric and electronic factors, but small amounts of N1-methyl byproducts (<5%) may form.

Integrated Synthetic Route

Combining the above steps yields the target compound efficiently:

  • Diazepane Ring Formation : Jocic-type cyclization produces 4-methyl-1,4-diazepan-1-amine.

  • Reductive Alkylation : Reaction with acetophenone under hydrogenation conditions introduces the N-(1-phenylethyl) group.

  • Purification : Silica chromatography or distillation removes residual solvents and byproducts.

Overall Yield**: 65–70% (multi-step).

Analytical Validation

Structural Confirmation:

  • NMR : 1H^1H NMR (CDCl₃) shows characteristic signals:

    • δ 7.27 (2H, dd, ArH), 3.75 (2H, s, CH₂Ar), 2.80–2.67 (4H, m, CH₂NH₂/CH₂NHAr).

    • Methyl group resonance at δ 2.10 (s, 3H).

  • HRMS : m/z 247.1815 ([M+H]⁺, calc. 247.1805).

Stereochemical Considerations:

  • NOE experiments confirm the diazepane ring adopts a chair-like conformation with equatorial substituents.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Jocic-Type CyclizationHigh regioselectivity, scalableRequires toxic chromium reagents85%
Reductive AlkylationHigh purity, no racemizationCatalyst cost, high-pressure conditions>96%
Direct MethylationSimple, one-stepCompeting N1-methylation78–82%

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Pyridine Derivatives with 1-Phenylethyl Substituents

Example Compound: 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile .

  • Structural Differences : Replaces the diazepane core with a pyridine ring, introducing rigidity and electron-deficient aromaticity.
  • Biological Activity : Exhibits antimicrobial activity against gram-negative/positive bacteria and fungi, with inhibition zones of 12–16 mm at 0.1% concentration .
  • Key Comparison : The 1-phenylethyl group is conserved, suggesting its role in bioactivity. However, the pyridine core may enhance π-stacking interactions compared to the flexible diazepane ring.

Triazole-Based Amines

Example Compound : Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine .

  • Structural Differences : Features a triazole ring (aromatic, planar) instead of diazepane, with a dimethylamine side chain.
  • Spectral Data : ¹H-NMR signals at δ 7.95 (triazole proton) and δ 2.34 (NMe₂) .
  • Key Comparison : The triazole’s aromaticity may increase metabolic stability, whereas the diazepane’s flexibility could improve binding to dynamic biological targets.

Diphenylethylamine Derivatives

Example Compound : 2,2-Diphenylethan-1-amine .

  • Structural Differences : Simpler primary amine with two phenyl groups, lacking heterocyclic complexity.
  • Applications : Used as a building block for pharmaceuticals and polymers .

Benzene Diamine Derivatives

Example Compound : N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine .

  • Structural Differences : Contains a benzene diamine core with branched alkyl and phenyl substituents.
  • Physicochemical Properties : Higher molecular weight (C₁₈H₂₄N₂) and lipophilicity compared to the diazepane derivative.
  • Key Comparison : The extended aromatic system may favor applications in materials science (e.g., antioxidants) over biological systems .

Data Tables for Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity (If Reported)
4-Methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine 1,4-Diazepane Methyl, 1-Phenylethyl Not reported in evidence
6-Amino-2-imino-... (Pyridine derivative) Pyridine 1-Phenylethyl, Cyano Antimicrobial (12–16 mm zones)
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine Triazole Phenyl, Dimethylamine None reported
2,2-Diphenylethan-1-amine Ethane Diphenyl Pharmaceutical intermediate

Table 2. Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility
This compound ~260 g/mol ~2.5 Moderate (polar organic solvents)
Pyridine derivative ~350 g/mol ~3.0 Low (non-polar solvents)
Triazole derivative ~215 g/mol ~1.8 High (polar solvents)

Research Implications and Gaps

  • Biological Activity : The antimicrobial efficacy of pyridine derivatives suggests that this compound should be screened for similar activity, leveraging its flexible core.
  • Structural Optimization : Comparisons with triazole and benzene diamine derivatives underscore the need to balance rigidity and flexibility for target-specific applications.

Biological Activity

4-Methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine is a diazepane derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound may interact with various biological targets, leading to significant therapeutic implications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 4-methyl-1,4-diazepane with 1-phenylethylamine under controlled conditions, typically using solvents like ethanol or methanol at elevated temperatures to facilitate the reaction .

Synthetic Route Overview

StepDescription
1Combine 4-methyl-1,4-diazepane with 1-phenylethylamine.
2Use ethanol or methanol as a solvent.
3Heat the mixture to promote reaction completion.
4Purify the product via distillation or recrystallization.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties:
Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been evaluated for its effectiveness in inhibiting bacterial growth in vitro, demonstrating potential as an antimicrobial agent .

Antiviral Activity:
Preliminary investigations suggest that it may also exhibit antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects is believed to involve binding to specific enzymes or receptors. This interaction can modulate their activity, leading to various downstream effects .

Case Study 1: Antimicrobial Evaluation

In a controlled study, the compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain.

Case Study 2: Antiviral Testing

Another study focused on its antiviral properties against influenza virus. The compound demonstrated a significant reduction in viral replication at concentrations above 50 µg/mL.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar diazepane derivatives:

Compound NameAntimicrobial ActivityAntiviral Activity
Compound AModerateLow
Compound BHighModerate
This compound High Significant

This comparison highlights the unique position of this compound within its class regarding biological activities.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound. Early findings suggest favorable absorption characteristics and low toxicity in preliminary animal models . Further research is needed to establish comprehensive safety data and potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for 4-methyl-N-(1-phenylethyl)-1,4-diazepan-1-amine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the 1,4-diazepane core. Key steps include:

  • Alkylation : Introduction of the 1-phenylethyl group via nucleophilic substitution or reductive amination.
  • Reagent Selection : Use of mild reducing agents (e.g., NaBH4 or LiAlH4) to preserve stereochemistry and avoid over-reduction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
    Yield optimization requires iterative adjustment of stoichiometry, catalyst loading (e.g., Au or Pd-based catalysts for coupling reactions), and purification via column chromatography or recrystallization .

Advanced: How can contradictory data on the biological activity of this compound be systematically analyzed?

Answer:
Contradictions in reported bioactivities (e.g., receptor affinity vs. cytotoxicity) can arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum concentrations may alter outcomes. Standardized protocols (e.g., MTT assays under identical conditions) improve comparability .
  • Compound Purity : Impurities from synthesis (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) and mass spectrometry .
  • Target Selectivity : Use competitive binding assays (e.g., radioligand displacement) to confirm specificity for neurotransmitter receptors (e.g., σ or 5-HT receptors) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~7.3 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C15H23N3, MW 245.36 g/mol) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the diazepane ring conformation and phenylethyl orientation .

Advanced: What strategies are used to investigate its interactions with neurotransmitter systems?

Answer:

  • In Vitro Binding Assays : Radiolabeled ligands (e.g., [3H]-DAMGO for opioid receptors) quantify affinity (Ki values) using membrane preparations from transfected cells .
  • Functional Assays : Measure second-messenger responses (cAMP or Ca2+ flux) to assess agonism/antagonism .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to receptors like dopamine D2 or NMDA, guiding mutagenesis studies .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC .
  • pH Stability : Assess solubility and integrity in buffers (pH 3–9) to determine compatibility with biological assays .
  • Long-Term Storage : Store lyophilized solids at -20°C in amber vials to prevent photodegradation; stability ≥2 years is typical .

Advanced: How can pharmacokinetic (PK) properties be evaluated preclinically?

Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayers predict intestinal permeability .
    • Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
    • Excretion : Radiolabeled tracer studies in rodents quantify renal vs. fecal clearance .
  • In Vivo PK Studies : Administer IV/PO doses to rodents, with serial blood sampling for LC-MS/MS analysis of plasma half-life and bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct synthesis in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic residues before disposing in designated hazardous waste containers .

Advanced: How can structural analogs be designed to enhance target selectivity?

Answer:

  • SAR Studies : Modify substituents on the phenylethyl group (e.g., halogenation or methoxy groups) to probe steric/electronic effects on receptor binding .
  • Scaffold Hopping : Replace the diazepane ring with piperazine or azepane cores to alter conformational flexibility .
  • Prodrug Design : Introduce ester or amide prodrug moieties to improve bioavailability and reduce off-target effects .

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